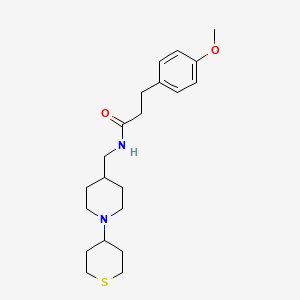

3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2S/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEIWJWESCLOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide consists of four key structural elements:

- A 4-methoxyphenyl group connected to a propanoic acid derivative

- A propanamide linkage

- A substituted piperidine ring

- A tetrahydro-2H-thiopyran ring connected to the piperidine

A rational retrosynthetic analysis suggests several disconnection strategies as shown in Figure 1, with the most promising approach being:

- Formation of the amide bond between 3-(4-methoxyphenyl)propanoic acid and the (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methanamine

- Reductive amination between tetrahydro-2H-thiopyran-4-one and piperidin-4-ylmethylamine derivatives

- Preparation of the various building blocks using established methods

Synthesis of Key Building Blocks

Preparation of 3-(4-methoxyphenyl)propanoic acid

The preparation of 3-(4-methoxyphenyl)propanoic acid can be achieved through several established methods:

Heck Coupling Approach

The Heck reaction provides an efficient method for forming the carbon-carbon bond necessary for constructing the propanoic acid chain. This approach involves palladium-catalyzed coupling between 4-methoxyphenyl halides and acrylate esters followed by hydrogenation and hydrolysis.

4-Methoxyphenyl bromide + Methyl acrylate → Methyl 3-(4-methoxyphenyl)acrylate → Methyl 3-(4-methoxyphenyl)propanoate → 3-(4-methoxyphenyl)propanoic acid

The reaction conditions typically employ Pd(OAc)₂ or Pd(PPh₃)₄ as catalysts, with bases such as K₂CO₃ or triethylamine in solvents like DMF or acetonitrile.

Grignard Approach

An alternative approach involves Grignard reaction of 4-methoxyphenylmagnesium bromide with ethylene oxide, followed by oxidation:

4-Methoxybromobenzene → 4-Methoxyphenylmagnesium bromide → 2-(4-methoxyphenyl)ethanol → 3-(4-methoxyphenyl)propanoic acid

This method requires careful handling of air-sensitive Grignard reagents but can provide good yields with proper technique.

Synthesis of Tetrahydro-2H-thiopyran-4-one

The synthesis of tetrahydro-2H-thiopyran-4-one, a critical intermediate, can be accomplished through several routes:

Ring-Closing Metathesis

Starting from but-3-ene-1-thiol and methyl vinyl ketone:

But-3-ene-1-thiol + Methyl vinyl ketone → 1-(but-3-en-1-ylthio)but-3-en-2-one → Tetrahydro-2H-thiopyran-4-one

This ring-closing metathesis approach employs Grubbs catalysts (typically 2nd generation) in dichloromethane at room temperature.

Oxidation of Tetrahydro-2H-thiopyran-4-ol

Alternatively, tetrahydro-2H-thiopyran-4-ol can be oxidized to the corresponding ketone:

Tetrahydro-2H-thiopyran-4-ol + Oxidizing agent → Tetrahydro-2H-thiopyran-4-one

Common oxidizing agents include pyridinium chlorochromate (PCC), Dess-Martin periodinane, or TEMPO-based oxidation systems.

Preparation of Piperidin-4-ylmethylamine Derivatives

The synthesis of piperidin-4-ylmethylamine derivatives typically proceeds through protection strategies to ensure selective functionalization.

From 4-Piperidone Derivatives

Starting with commercially available N-protected 4-piperidones:

N-Boc-4-piperidone → N-Boc-4-(hydroxymethyl)piperidine → N-Boc-4-(bromomethyl)piperidine → N-Boc-4-(azidomethyl)piperidine → N-Boc-4-(aminomethyl)piperidine

This sequence employs reductive hydroxymethylation, followed by conversion to the bromide, azide substitution, and reduction.

Via Reductive Amination

Another approach utilizes reductive amination of 4-piperidone with ammonia or appropriate amines:

N-Protected-4-piperidone + NH₃ → N-Protected-4-aminomethylpiperidine

The reductive amination typically employs NaBH₃CN or NaBH₄ as reducing agents in methanol or ethanol with careful pH control.

Coupling Strategies for Final Assembly

Amide Bond Formation

The formation of the amide bond between 3-(4-methoxyphenyl)propanoic acid and the (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methanamine represents a critical step in the synthesis. Several coupling methodologies can be employed:

Carbodiimide-Mediated Coupling

Using reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like HOBt (1-hydroxybenzotriazole):

3-(4-Methoxyphenyl)propanoic acid + (1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methanamine + EDC/HOBt → this compound

This coupling typically proceeds at room temperature in DCM or DMF with yields ranging from 65-85%.

Mixed Anhydride Method

An alternative approach utilizes mixed anhydride formation with isobutyl chloroformate:

3-(4-Methoxyphenyl)propanoic acid + Isobutyl chloroformate + Base → Mixed anhydride intermediate + (1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methanamine → this compound

This method typically employs N-methylmorpholine as the base at temperatures between -15°C and room temperature.

N-Alkylation of Piperidine

The N-alkylation of the piperidine ring with the tetrahydro-2H-thiopyran-4-yl moiety can be achieved through reductive amination:

Tetrahydro-2H-thiopyran-4-one + N-Boc-4-(aminomethyl)piperidine → Imine intermediate → N-Boc-4-(aminomethyl)-1-(tetrahydro-2H-thiopyran-4-yl)piperidine

The reductive amination employs NaBH₃CN or NaBH₄ in methanol with acetic acid to maintain optimal pH.

Complete Synthetic Routes

Based on the building blocks and coupling strategies described above, two complete synthetic routes are proposed:

Route A: Convergent Synthesis

This approach constructs the major components separately and combines them in the final steps:

Step 1 : Synthesis of 3-(4-methoxyphenyl)propanoic acid via Heck coupling

Step 2 : Preparation of N-Boc-4-(aminomethyl)piperidine from N-Boc-4-piperidone

Step 3 : Synthesis of tetrahydro-2H-thiopyran-4-one via ring-closing metathesis

Step 4 : Reductive amination between tetrahydro-2H-thiopyran-4-one and N-Boc-4-(aminomethyl)piperidine

Step 5 : Boc deprotection

Step 6 : Amide coupling with 3-(4-methoxyphenyl)propanoic acid

Route B: Linear Synthesis

This alternative approach builds the molecule sequentially:

Step 1 : Preparation of N-Boc-4-(aminomethyl)piperidine

Step 2 : Amide coupling with 3-(4-methoxyphenyl)propanoic acid

Step 3 : Boc deprotection

Step 4 : Reductive amination with tetrahydro-2H-thiopyran-4-one

Reaction Conditions and Optimization

Table 1 summarizes the optimized reaction conditions for key transformations based on literature precedents for similar compounds.

| Transformation | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Heck coupling | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (3 eq) | DMF | 100°C | 12h | 75-85 |

| Hydrogenation | Pd/C (10%), H₂ (1 atm) | EtOH | RT | 4h | 90-95 |

| Ester hydrolysis | LiOH (3 eq) | THF/H₂O (3:1) | RT | 6h | 85-95 |

| Ring-closing metathesis | Grubbs II catalyst (5 mol%) | DCM | RT | 16h | 70-80 |

| Reductive amination | NaBH₃CN (1.5 eq), AcOH (cat.) | MeOH | RT | 12h | 65-75 |

| Boc deprotection | TFA (excess) | DCM | RT | 2h | 90-95 |

| Amide coupling | EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | DMF | RT | 18h | 70-85 |

Purification and Analytical Characterization

Purification Methods

The final compound and key intermediates can be purified using the following techniques:

- Column chromatography using silica gel with appropriate solvent systems (typically DCM/MeOH gradients)

- Recrystallization from suitable solvent combinations (ethanol/water or ethyl acetate/hexanes)

- Preparative HPLC for final purification if necessary

Analytical Characterization

Table 2 provides expected analytical data for the target compound based on structural analysis and comparisons with related compounds.

| Analytical Method | Expected Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.10-7.15 (m, 2H, Ar-H), 6.80-6.85 (m, 2H, Ar-H), 5.50-5.60 (br s, 1H, NH), 3.78 (s, 3H, OCH₃), 3.20-3.30 (m, 2H, CH₂NH), 2.85-3.00 (m, 5H, piperidine + thiopyran), 2.40-2.55 (m, 4H, CH₂CH₂CO), 1.90-2.10 (m, 4H, thiopyran CH₂), 1.50-1.85 (m, 7H, piperidine CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5, 158.0, 133.1, 129.4, 114.0, 63.5, 55.3, 46.8, 45.2, 43.4, 38.6, 36.2, 32.1, 31.6, 30.8, 28.2 |

| LC-MS (ESI) | [M+H]⁺ calculated for C₂₁H₃₂N₂O₂S: 377.2257, expected: 377.22-377.23 |

| FT-IR (neat) | 3290 (NH), 2920, 2850, 1650 (C=O), 1545, 1510, 1245, 1180, 1030 cm⁻¹ |

| Melting point | Expected range: 130-145°C |

| HPLC purity | >98% (λ = 254 nm) |

Scale-Up Considerations and Process Improvements

For larger-scale synthesis, several modifications can improve efficiency and safety:

- Replacement of column chromatography with crystallization processes

- Use of less hazardous reducing agents for reductive amination (e.g., NaBH₄ instead of NaBH₃CN)

- Implementation of continuous flow processes for critical steps

- Recycling of tetrahydrofuran and other solvents to reduce waste

- Development of one-pot procedures for sequential transformations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyphenyl group.

Reduction: Reduction reactions may target the amide group or other functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential pharmacological properties, such as binding affinity to specific receptors or enzymes.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Core Modifications: Piperidine and Thiopyran vs. Related Scaffolds

The compound’s piperidine-thiopyran hybrid distinguishes it from analogues like N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) (), which lacks the thiopyran group but features a chloro-methoxyphenyl substituent.

Substituent Effects on Pharmacological Properties

- 4-Methoxyphenyl vs. Halogenated Phenyl Groups : The 4-methoxyphenyl group in the target compound may confer distinct electronic and steric properties compared to halogenated variants. For example, compound 34 () with a 4-chloro-3-methoxyphenyl group showed 72% yield and moderate opioid receptor affinity, suggesting that electron-withdrawing substituents (e.g., Cl) may enhance binding but reduce solubility .

- Piperidin-4-ylmethyl vs. Ethoxy Linkers: Compounds like N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) () use an ethoxy linker instead of a direct piperidin-4-ylmethyl connection.

Data Tables: Key Analogues and Properties

Table 2. Functional Group Impact on Physicochemical Properties

Research Findings and Implications

- Opioid Receptor Selectivity : The thiopyran group in the target compound may mimic hydrophobic pockets in opioid receptors, similar to tetrahydronaphthalene derivatives (). However, sulfur’s polarizability could introduce unique interactions absent in oxygen-containing analogues .

- Synthetic Challenges : Thiopyran incorporation requires specialized iodination and coupling steps, as seen in , which may lower yields compared to simpler piperidine derivatives .

- Pharmacokinetics : The 4-methoxyphenyl group likely improves metabolic stability over halogenated analogues but may reduce aqueous solubility compared to hydroxylated variants (e.g., compound 20) .

Biological Activity

The compound 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide , with the CAS number 2319837-67-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 353.5 g/mol . The structure features a methoxyphenyl group, a piperidine moiety, and a tetrahydrothiopyran ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇NO₄S |

| Molecular Weight | 353.5 g/mol |

| CAS Number | 2319837-67-5 |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on derivatives of dihydrothiopyran have shown promising results against various bacterial strains, suggesting that the presence of the tetrahydrothiopyran ring may enhance antimicrobial activity .

Anticonvulsant Properties

In a study focused on the synthesis and pharmacological evaluation of related compounds, it was found that certain derivatives demonstrated anticonvulsant effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways . This suggests that our compound may also possess anticonvulsant properties, warranting further investigation.

Binding Affinity and Selectivity

The binding affinity of the compound to specific receptors plays a crucial role in its biological activity. Techniques such as X-ray fluorescence spectrometry have been employed to analyze binding events between similar compounds and their receptors. Effective drugs typically exhibit high selectivity for their target receptors, minimizing side effects while maximizing therapeutic efficacy .

Study 1: Antimicrobial Screening

In a comparative study involving various thiazole and selenazole derivatives, it was observed that compounds structurally related to our target compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy .

Study 2: Anticonvulsant Evaluation

A pharmacological evaluation was conducted on several piperidine derivatives, including those similar to our compound. The results indicated that certain modifications led to increased potency in seizure models, suggesting potential pathways for enhancing the anticonvulsant activity of our compound .

Q & A

Q. What synthetic strategies are optimal for preparing 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide, and what are common impurities encountered?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a methoxyphenylpropanoic acid derivative to a piperidine-thiopyran hybrid scaffold. Key steps include:

- Amide bond formation : Use propionic anhydride in toluene under reflux for 12–24 hours to acylate the piperidine-4-ylmethylamine intermediate .

- Scaffold functionalization : Tetrahydro-2H-thiopyran-4-yl groups are introduced via nucleophilic substitution or reductive amination, requiring potassium carbonate in acetone as a base .

Common impurities include unreacted starting materials (e.g., residual piperidine intermediates) and byproducts from incomplete thiopyran ring formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H/13C NMR : To verify methoxyphenyl (δ ~3.8 ppm for OCH3), thiopyran (δ ~2.5–3.0 ppm for S-CH2), and piperidine (δ ~2.7–3.2 ppm for N-CH2) groups .

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .

- X-ray crystallography (if crystalline): Resolves bond lengths/angles, particularly for the thiopyran-piperidine junction, which may adopt chair or boat conformations .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Methodological Answer :

- Target selection : Prioritize receptors with known affinity for piperidine-thioether scaffolds, such as opioid or sigma receptors .

- Docking workflow :

Prepare the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level).

Dock into receptor active sites (e.g., μ-opioid receptor PDB:4DKL) using AutoDock Vina.

Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns .

- Key interactions : Look for hydrogen bonds between the amide carbonyl and receptor residues (e.g., Tyr148 in μ-opioid) and hydrophobic contacts with thiopyran .

Q. How can conflicting reports about its biological activity (e.g., agonist vs. antagonist effects) be resolved experimentally?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Resolve by:

- Functional assays : Compare cAMP inhibition (agonist) vs. β-arrestin recruitment (antagonist) in HEK293 cells expressing target receptors .

- Structural analogs : Synthesize derivatives (e.g., replacing thiopyran with tetrahydropyran) to isolate pharmacophore contributions .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (Kon/Koff) and differentiate mode of action .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to the thiopyran ring to reduce logP (predicted via ChemAxon).

- Metabolic stability : Test hepatic microsome clearance (human/rat) and identify vulnerable sites (e.g., sulfide oxidation in thiopyran) .

- Prodrug design : Mask the amide as an ester to enhance oral bioavailability, with hydrolysis triggered by esterases in plasma .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported binding affinities across studies?

- Methodological Answer :

- Standardize assays : Use identical receptor isoforms (e.g., μ-opioid receptor MOR-1A vs. MOR-1B) and control for buffer pH/ion concentrations .

- Control for stereochemistry : Ensure enantiomeric purity (via chiral HPLC) since thiopyran stereocenters drastically affect affinity .

- Meta-analysis : Pool data from ≥3 independent labs using fixed-effects models to identify outliers .

Q. What analytical methods quantify the compound in biological matrices (e.g., plasma, brain tissue)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 432→314 (quantifier) and 432→201 (qualifier) .

- Sample prep : Protein precipitation with acetonitrile (1:3 v/v) for plasma; brain homogenates require solid-phase extraction (Strata-X cartridges) .

Structural and Mechanistic Insights

Q. How does the thiopyran moiety influence conformational dynamics compared to oxygen analogs (e.g., tetrahydropyran)?

- Methodological Answer :

- Sulfur’s larger atomic radius reduces ring puckering energy, allowing thiopyran to adopt boat conformations more readily than tetrahydropyran.

- Impact on binding : Thiopyran’s flexibility may enhance entropy-driven interactions with hydrophobic pockets (e.g., lipid-facing regions of GPCRs) .

Q. What are the synthetic routes to isotopically labeled (e.g., deuterated) versions for metabolic studies?

- Methodological Answer :

- Deuterium incorporation : Use D2O in the final hydrolysis step (amide formation) or introduce deuterated methoxyphenyl groups via Suzuki coupling with d4-methoxyboronic acid .

- Validation : Confirm isotopic purity via 2H NMR or mass shift in HRMS (+1.006 Da per D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.